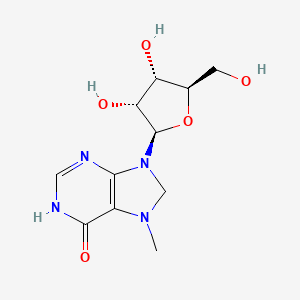![molecular formula C14H16N4O3 B11839900 N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-02-5](/img/structure/B11839900.png)
N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.3 g/mol This compound is known for its unique structure, which includes both quinoline and ethanimidamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide can be compared with other similar compounds, such as:
- N’-[(Butylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide : This compound has a similar structure but with a butyl group instead of an ethyl group. The difference in the alkyl chain length can affect its chemical properties and biological activity.
- Quinoline derivatives : Compounds with similar quinoline moieties may exhibit comparable biological activities but differ in their specific interactions and applications.
The uniqueness of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
88758-02-5 |
|---|---|
Formule moléculaire |
C14H16N4O3 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] N-ethylcarbamate |
InChI |
InChI=1S/C14H16N4O3/c1-2-16-14(19)21-18-12(15)9-20-11-7-3-5-10-6-4-8-17-13(10)11/h3-8H,2,9H2,1H3,(H2,15,18)(H,16,19) |
Clé InChI |
AKKZXHFKLWABKF-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




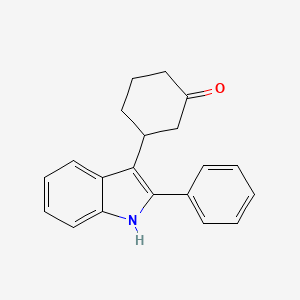
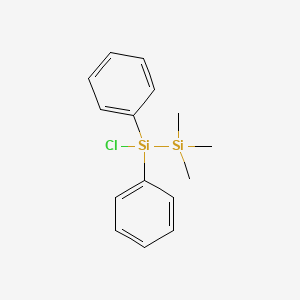
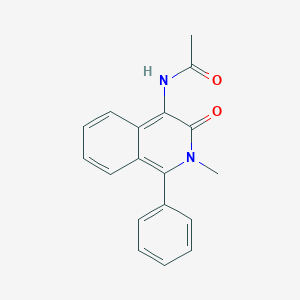
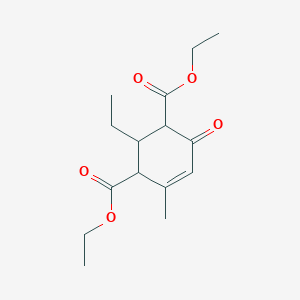


![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)



